N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS: 297150-41-5) is an acetamide derivative with the molecular formula C₁₉H₁₉ClF₃N₃O and a molar mass of 397.82 g/mol . Its structure features a 2-chloro-5-(trifluoromethyl)phenyl group linked to an acetamide backbone and a 4-phenylpiperazinyl moiety. The chloro and trifluoromethyl groups are electron-withdrawing, enhancing stability and influencing receptor binding, while the piperazine ring may contribute to CNS-targeted activity due to its prevalence in neurotransmitter analogs .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-16-7-6-14(19(21,22)23)12-17(16)24-18(27)13-25-8-10-26(11-9-25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIYWOUCNNSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is the neuronal voltage-sensitive sodium channels (site 2). These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant activity.
Mode of Action
This compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels, thereby modulating their activity. This binding can inhibit the excessive neuronal firing that is often associated with seizures.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 421.87 g/mol. The structure features a chloro-trifluoromethyl phenyl group and a piperazine moiety, which are critical for its biological interactions.
Research indicates that this compound may exert its pharmacological effects through multiple mechanisms, including:
- Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 4.2 | Anticancer via apoptosis induction |
| Study B | SF-268 | 12.5 | Inhibition of cell proliferation |
| Study C | NCI-H460 | 26 | Cell cycle arrest at G2/M phase |
Case Study 1: Anticancer Potential
In a study conducted by Li et al., the compound demonstrated significant anticancer activity against the MCF7 breast cancer cell line with an IC50 value of 4.2 µM. The mechanism was attributed to apoptosis induction, highlighting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the compound's effects on serotonin receptors. It was found to act as a partial agonist at the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression.
Safety and Toxicology
Toxicological evaluations have indicated that while the compound exhibits promising biological activity, it also poses certain hazards. The compound is classified as an irritant, necessitating careful handling in laboratory settings.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (Compound 6)
- Structure : Replaces the chloro-trifluoromethylphenyl group with a 4-phenylthiazole ring.
- Synthesis: Synthesized via refluxing substituted acetamides with phenyl piperazine derivatives in ethanol .
- Reduced lipophilicity compared to the trifluoromethyl group in the main compound.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide
- Structure : Features a 4-fluorophenyl on piperazine and a nitro group on the acetamide-linked phenyl ring.
- Key Differences: The nitro group increases metabolic instability but may improve electron-deficient aromatic interactions.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide
- Structure : Substitutes piperazine with 4-methylpiperidine.
- Key Differences: Piperidine lacks the secondary nitrogen in piperazine, reducing hydrogen-bonding capacity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Compound 12)
- Structure : Benzothiazole core with a trifluoromethyl group.
- Synthesis : Microwave-assisted reaction with a low yield (19%), suggesting scalability challenges .
- The trifluoromethyl group aligns with hydrophobic binding pockets in enzymes .
Structural and Functional Data Table
Key Research Findings
- Electronic Effects : The main compound’s chloro and trifluoromethyl groups create an electron-deficient aromatic system, favoring interactions with receptors requiring hydrophobic and polar interactions .
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher solubility and hydrogen-bonding capacity than piperidine analogs, impacting bioavailability .
- Heterocyclic Variations : Thiazole and benzothiazole derivatives (e.g., Compounds 6 and 12) show divergent biological targets, emphasizing the role of core heterocycles in activity .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide with high purity?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride to form the acetamide intermediate, followed by coupling with 4-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Critical quality control includes HPLC (≥95% purity, retention time ~3–4 min) and LC-MS (m/z = 441.8 [M+H]⁺) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl singlet at δ ~110–120 ppm in C, aromatic protons at δ 6.5–8.0 ppm).
- IR Spectroscopy : Validate carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and amine groups (N-H bend at ~1550 cm⁻¹).
- LC-MS : Confirm molecular weight (theoretical m/z = 441.8) and purity via ion abundance.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Enzyme Inhibition : Thymidylate synthase activity assays via spectrophotometric monitoring of dTMP formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticonvulsant)?
Contradictions may arise from assay conditions (e.g., bacterial strain variability, cell line specificity) or off-target effects. Mitigation strategies:
- Dose-Response Studies : Establish activity thresholds across multiple concentrations.
- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm thymidylate synthase involvement.
- Metabolic Stability Tests : Assess compound degradation in serum to rule out false negatives .
Q. What computational approaches predict the compound’s mechanism of action and binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with thymidylate synthase (PDB ID: 1HVY). Key residues (e.g., Arg 218, Asp 221) may form hydrogen bonds with the acetamide and piperazine groups.
- MD Simulations : Evaluate binding stability (100 ns trajectories) with GROMACS to identify conformational changes upon ligand binding .
Q. How to design structure-activity relationship (SAR) studies for optimizing potency?
- Substituent Modifications : Replace the 4-phenylpiperazine with 4-(4-fluorophenyl)piperazine () or introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity.
- Bioisosteric Replacement : Substitute the trifluoromethyl group with -CF₂H or -OCF₃ to modulate lipophilicity (logP) and blood-brain barrier penetration .
Q. What crystallographic techniques determine the compound’s conformational stability?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and non-covalent interactions (e.g., C-H⋯O hydrogen bonds). For example, analogs like N-(4-chloro-2-nitrophenyl)acetamide form centrosymmetric chains via intermolecular interactions, influencing solubility and stability .
Q. How does the compound interact with bacterial biochemical pathways beyond thymidylate synthase?
Transcriptomic profiling (RNA-seq) on treated E. coli can reveal downstream effects on folate metabolism and nucleotide biosynthesis. Metabolomic analysis (LC-MS/MS) may identify accumulation of dUMP (a thymidylate synthase substrate) and depletion of dTMP .
Q. Methodological Notes
- Controlled Storage : Store at -20°C in desiccated conditions to prevent hydrolysis of the acetamide group.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
